N,N-diethyl-4-methylpiperazine-1-sulfonamide
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Overview
Description
N,N-diethyl-4-methylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C10H21N3O2S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methylpiperazine-1-sulfonamide typically involves the reaction of 4-methylpiperazine with diethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Methylpiperazine} + \text{Diethylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-methylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N,N-diethyl-4-methylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. In the case of its use as an anthelmintic, the compound sensitizes microfilariae to phagocytosis by the host’s immune system. This action is thought to involve the induction of nitric oxide synthase and the cyclooxygenase pathway .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A common building block in organic synthesis, used in the manufacture of various pharmaceutical drugs.
Sulfonamide Drugs: These include sulfamethazine and sulfadiazine, which exhibit a range of pharmacological activities.
Uniqueness
N,N-diethyl-4-methylpiperazine-1-sulfonamide is unique due to its specific combination of a piperazine ring with a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to act as an anthelmintic and its diverse applications in scientific research set it apart from other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-4-methylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S/c1-4-11(5-2)15(13,14)12-8-6-10(3)7-9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULZEWQJFKBZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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